molecular formula C15H17ClF3NO4S2 B2954458 (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706165-66-3

(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2954458
CAS RN: 1706165-66-3
M. Wt: 431.87
InChI Key: HTHBYFDYZAVKHT-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17ClF3NO4S2 and its molecular weight is 431.87. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Methods

Research has shown the utility of related bicyclic compounds in developing new synthetic methodologies. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate was reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes, demonstrating a process involving initial iodine atom-transfer annulation followed by an ionic cyclization. This method highlights the potential for using complex bicyclic scaffolds in atom-transfer radical cyclizations to introduce functionality and complexity into organic molecules (Flynn, Zabrowski, & Nosal, 1992).

Reaction Mechanisms

The study of reaction mechanisms involving bicyclic compounds similar to the one has led to insights into the stereo- and regiochemistry of 1,3-dipolar cycloadditions. For example, research into the cycloadditions of various 1,3-dipoles to unsymmetrical bicyclic olefins has extended our understanding of exo and endo selectivity in these reactions. Such studies are crucial for the design of reactions with desired outcomes in synthetic organic chemistry (Taniguchi, Ikeda, & Imoto, 1978).

properties

IUPAC Name

8-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO4S2/c1-25(21,22)12-6-9-2-3-10(7-12)20(9)26(23,24)11-4-5-14(16)13(8-11)15(17,18)19/h4-5,8-10,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHBYFDYZAVKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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